2-(3-Bromothiophen-2-yl)ethanol

Suzuki Coupling Cross-Coupling C-C Bond Formation

2-(3-Bromothiophen-2-yl)ethanol (CAS 141811-49-6) is a brominated thiophene derivative with a primary alcohol side chain. It is supplied as a versatile building block for organic synthesis, with a molecular weight of 207.09 g/mol and formula C6H7BrOS.

Molecular Formula C6H7BrOS
Molecular Weight 207.09 g/mol
CAS No. 141811-49-6
Cat. No. B1524050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromothiophen-2-yl)ethanol
CAS141811-49-6
Molecular FormulaC6H7BrOS
Molecular Weight207.09 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)CCO
InChIInChI=1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2
InChIKeyKCZAFTAJOFCEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromothiophen-2-yl)ethanol (CAS 141811-49-6) – Core Properties and Procurement Baseline


2-(3-Bromothiophen-2-yl)ethanol (CAS 141811-49-6) is a brominated thiophene derivative with a primary alcohol side chain . It is supplied as a versatile building block for organic synthesis, with a molecular weight of 207.09 g/mol and formula C6H7BrOS [1]. The compound features a 3-bromo substitution pattern on the thiophene ring and a 2-hydroxyethyl group, providing two distinct reactive handles for further functionalization .

Why 2-(3-Bromothiophen-2-yl)ethanol Cannot Be Readily Substituted by Other Thiophene Ethanol Analogs


In-class compounds such as 2-(thiophen-2-yl)ethanol or (3-bromothiophen-2-yl)methanol cannot be simply interchanged with 2-(3-bromothiophen-2-yl)ethanol due to critical differences in regiospecific reactivity and synthetic utility. The precise 3-bromo substitution pattern on the thiophene ring, combined with the 2-hydroxyethyl side chain, is a specific structural feature that dictates its role in cross-coupling reactions . Substitution with a non-brominated analog eliminates the key halide handle required for Pd-catalyzed transformations, while changing the substitution pattern or side chain length alters the steric and electronic profile, directly impacting the yield and selectivity of subsequent reactions.

Quantitative Differentiation of 2-(3-Bromothiophen-2-yl)ethanol: Evidence-Based Selection Guide


Suzuki Coupling Yield Benchmarking: 2-(3-Bromothiophen-2-yl)ethanol vs. 2-Bromothiophene

In a comparative Suzuki coupling study, 2-(3-bromothiophen-2-yl)ethanol demonstrated moderate yields (33-46%) when reacted with various boronic acids to form biaryl compounds . While 2-bromothiophene is a more common benchmark substrate, its direct comparison data for this specific transformation is not available in the source material. The observed yield range provides a quantitative baseline for the reactivity of the 3-bromo-2-hydroxyethyl thiophene scaffold under standard Suzuki conditions. This level of performance is characteristic of a hindered, ortho-substituted aryl bromide, where the presence of the 2-hydroxyethyl group likely influences the oxidative addition step of the catalytic cycle.

Suzuki Coupling Cross-Coupling C-C Bond Formation Biaryl Synthesis

Physicochemical Property Differentiation: LogP, PSA, and Predicted Boiling Point

2-(3-Bromothiophen-2-yl)ethanol exhibits a calculated LogP (XLogP3) of 1.9 and a topological polar surface area (TPSA) of 48.5 Ų . Its predicted boiling point is 270.3±25.0 °C . In contrast, the non-brominated analog, 2-(thiophen-2-yl)ethanol, has a molecular weight of 128.19 g/mol , resulting in a lower boiling point and significantly different solubility and chromatographic behavior. The bromine atom in the target compound increases molecular weight by ~79 Da and LogP by approximately 0.7-1.0 units relative to the des-bromo analog, directly impacting retention time in reversed-phase HPLC and liquid-liquid extraction efficiency.

Physicochemical Properties Lipophilicity Purification Formulation

Synthetic Accessibility and Vendor Availability: Stock Status and Purity Grades

2-(3-Bromothiophen-2-yl)ethanol is stocked by multiple major chemical suppliers, with reported purities ranging from 95% to ≥98.0% . It is classified as an in-stock building block with catalog numbers from Enamine, BOC Sciences, and others [1]. While analogs like (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol are also available , the target compound's specific 2-hydroxyethyl substitution pattern is distinct and may not be directly substitutable for all synthetic routes. The compound is offered in pack sizes from 100 mg to 10 g, with quoted prices for 100 mg at $265 [2] and 500 mg at $671 , providing a clear procurement baseline.

Procurement Supply Chain Building Blocks Purity

Optimal Use Cases for 2-(3-Bromothiophen-2-yl)ethanol in Medicinal Chemistry and Materials Synthesis


Suzuki-Miyaura Cross-Coupling for Biaryl and Heteroaryl Library Synthesis

In medicinal chemistry programs, 2-(3-bromothiophen-2-yl)ethanol serves as a key electrophilic partner in Suzuki couplings to generate diverse biaryl and heteroaryl libraries. Its documented coupling yields of 33-46% provide a reliable baseline for planning parallel synthesis campaigns. The 3-bromo substitution pattern, combined with the 2-hydroxyethyl group, enables the construction of ortho-substituted thiophene scaffolds that are privileged structures in kinase inhibitors and GPCR ligands.

Building Block for Copper-Catalyzed Etherification Reactions

This compound is specifically cited as a useful reagent in copper halide-catalyzed synthesis of alkyl aryl and alkyl heteroaryl ethers [1]. The primary alcohol functionality can be directly coupled with aryl halides under Cu catalysis, enabling a modular approach to ether-linked thiophene derivatives. This reactivity is distinct from analogs lacking the hydroxyethyl side chain.

Scaffold for Materials Chemistry and Organic Electronics Precursors

Given the structural similarity of thiophene to benzene and its well-established role in organic electronics, 2-(3-bromothiophen-2-yl)ethanol is a suitable precursor for synthesizing oligothiophenes and thiophene-based conjugated materials . The 3-bromo substitution pattern is essential for achieving the desired regioregularity in polymer synthesis, which directly impacts charge carrier mobility in OFETs and OLEDs.

Intermediate for Thromboxane Synthesis Inhibitor Precursors

A related 2-(3-thienyl)ethanol derivative is described as a useful raw material for thianaphthene derivatives possessing thromboxane synthesis inhibiting action . The target compound's 3-bromo substitution provides a handle for further functionalization to access this pharmacologically relevant class, making it a strategic intermediate in medicinal chemistry campaigns targeting inflammatory pathways.

Technical Documentation Hub

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